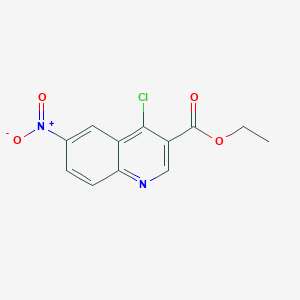

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 4-chloro-6-nitroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-6-nitroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-6-nitroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-14-10-4-3-7(15(17)18)5-8(10)11(9)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLBXSAYGSUOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540574 | |

| Record name | Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103514-54-1 | |

| Record name | Ethyl 4-chloro-6-nitro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103514-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

This guide provides an in-depth exploration of a reliable and well-established synthetic pathway for Ethyl 4-chloro-6-nitroquinoline-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The narrative emphasizes the chemical rationale behind the procedural steps, ensuring a blend of theoretical understanding and practical applicability for researchers in organic synthesis and medicinal chemistry.

Introduction: Strategic Importance of the Target Molecule

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is a versatile heterocyclic building block. The quinoline core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern of this molecule—a chloro group at the 4-position, a nitro group at the 6-position, and an ethyl carboxylate at the 3-position—offers multiple reaction sites for further chemical elaboration, making it a valuable precursor for the synthesis of novel therapeutic agents. The chloro group, for instance, is an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Overview of the Synthetic Strategy

The synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is most effectively achieved through a two-stage process. This pathway is both logical and supported by extensive literature on quinoline chemistry.

Stage 1: The initial step involves the construction of the quinoline ring system to form the precursor, Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate. This is typically accomplished via a Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a malonic ester derivative, followed by a high-temperature cyclization.

Stage 2: The second stage is the conversion of the 4-hydroxy group of the precursor to a chloro group. This is a standard transformation in quinoline chemistry, often achieved by treatment with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

The following sections will provide a detailed, step-by-step protocol for each of these stages, along with an explanation of the underlying chemical principles.

Stage 1: Synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

This stage involves two key chemical transformations: the formation of an anilinoacrylate intermediate and its subsequent thermal cyclization.

Experimental Protocol

Step 1a: Synthesis of Diethyl 2-((4-nitrophenyl)amino)maleate

-

In a round-bottom flask equipped with a reflux condenser, combine 4-nitroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature, which should result in the crystallization of the product.

-

Recrystallize the crude product from ethanol to yield pure Diethyl 2-((4-nitrophenyl)amino)maleate.

Step 1b: Cyclization to Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

-

In a flask equipped with a high-temperature thermometer and a distillation apparatus, add the Diethyl 2-((4-nitrophenyl)amino)maleate obtained in the previous step to a high-boiling point solvent such as Dowtherm A or diphenyl ether.[1]

-

Heat the mixture to approximately 250°C.[2] Ethanol will begin to distill off as the cyclization proceeds.

-

Maintain this temperature for 30-60 minutes after the ethanol has ceased to distill.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Filter the solid product and wash it with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF).

Mechanistic Insights

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines. The initial reaction between 4-nitroaniline and diethyl ethoxymethylenemalonate is a nucleophilic substitution where the amino group of the aniline attacks the electron-deficient carbon of the double bond in the malonate derivative, with the concurrent loss of ethanol.

The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution. At high temperatures, the anilinoacrylate intermediate undergoes ring closure, where the electron-rich aromatic ring attacks one of the ester carbonyl carbons. This is followed by the elimination of another molecule of ethanol to form the stable quinoline ring system. The use of a high-boiling solvent is crucial to achieve the necessary temperature for this cyclization to occur efficiently.[1]

Data Summary for Stage 1

| Parameter | Value |

| Starting Materials | 4-nitroaniline, Diethyl ethoxymethylenemalonate |

| Key Intermediate | Diethyl 2-((4-nitrophenyl)amino)maleate |

| Cyclization Solvent | Dowtherm A or Diphenyl Ether |

| Cyclization Temperature | ~250°C |

| Product | Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate |

Stage 2: Chlorination to Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

This stage involves the conversion of the 4-hydroxyquinoline, which exists in tautomeric equilibrium with its 4-quinolone form, into the corresponding 4-chloroquinoline.

Experimental Protocol

-

In a fume hood, carefully add Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (1.0 equivalent) to an excess of phosphoryl chloride (POCl₃) in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the evolving HCl gas. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess POCl₃.

-

The product will precipitate as a solid. Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8.

-

Filter the solid product, wash it thoroughly with water, and dry it under vacuum.

-

The crude Ethyl 4-chloro-6-nitroquinoline-3-carboxylate can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.

Mechanistic Insights

The chlorination of the 4-hydroxyquinoline precursor with phosphoryl chloride is a classic nucleophilic substitution reaction. The oxygen of the 4-quinolone tautomer attacks the phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. This intermediate is highly activated towards nucleophilic attack by a chloride ion at the 4-position of the quinoline ring, resulting in the displacement of the phosphate group and the formation of the 4-chloroquinoline product. The addition of a catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent.

Visualizing the Synthesis Pathway

The overall synthetic workflow can be visualized as a two-step process, as depicted in the following diagram.

Caption: A flowchart illustrating the two-stage synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate.

Conclusion

The synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate presented in this guide is a robust and scalable pathway that relies on well-understood and widely practiced organic transformations. By carefully controlling the reaction conditions in both the Gould-Jacobs reaction and the subsequent chlorination step, researchers can reliably obtain this valuable intermediate in good yield and purity, paving the way for the development of novel and complex quinoline-based molecules for various applications in the pharmaceutical and life sciences sectors.

References

-

PrepChem. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available at: [Link]

-

Journal of the Chemical Society C: Organic. A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Available at: [Link]

-

Organic & Biomolecular Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Available at: [Link]

-

PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Organic Syntheses. 4,7-dichloroquinoline. Available at: [Link]

- Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

- Google Patents. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

-

ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available at: [Link]

-

ResearchGate. Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Available at: [Link]

-

ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link]

-

ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

-

PubMed Central. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Available at: [Link]

-

IndiaMART. Ethyl 4-Chloro-6-Nitro-3-Quinoline Carboxylate, Powder. Available at: [Link]

-

ResearchGate. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]

-

PubChem. 4-Chloro-3-nitroquinoline. Available at: [Link]

Sources

"Ethyl 4-chloro-6-nitroquinoline-3-carboxylate" CAS number 103514-54-1

Executive Summary

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (CAS 103514-54-1) is a high-value heterocyclic scaffold essential for the synthesis of complex bioactive molecules, particularly pyrazolo[4,3-c]quinolines and tricyclic kinase inhibitors . Its structural duality—featuring a highly electrophilic chlorine atom at the C4 position and a reducible nitro group at C6—makes it a versatile "linchpin" intermediate.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis via the Gould-Jacobs reaction , its reactivity profile in nucleophilic aromatic substitution (

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | Ethyl 4-chloro-6-nitroquinoline-3-carboxylate |

| Molecular Formula | |

| Molecular Weight | 280.66 g/mol |

| Appearance | Pale yellow to tan solid |

| Melting Point | 108–112 °C (typical range for this class) |

| LogP | ~2.97 (Lipophilic, suitable for CNS penetration models) |

| TPSA | 82.33 Ų |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in Ethanol |

| Storage | Inert atmosphere, 2–8°C recommended |

Synthetic Pathway: The Gould-Jacobs Protocol

The most robust industrial route to CAS 103514-54-1 is the Gould-Jacobs reaction . This sequence builds the quinoline core from readily available aniline precursors.

Mechanism & Workflow

-

Condensation: 4-Nitroaniline reacts with Diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

-

Cyclization: Thermal cyclization (often in Dowtherm A or Polyphosphoric acid) closes the ring to form the 4-hydroxyquinoline (tautomer of 4-quinolone).

-

Chlorination: The 4-hydroxy group is converted to the 4-chloro derivative using Phosphorus Oxychloride (

).

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate via the Gould-Jacobs strategy.

Reactivity Profile & Functionalization

The utility of CAS 103514-54-1 lies in its orthogonal reactivity. The C4-chloro position is highly activated for displacement due to the electron-withdrawing nature of the nitro group (para) and the pyridine nitrogen.

Key Transformations

-

Displacement (C4):

-

Reagents: Primary amines, Hydrazines, Anilines.

-

Conditions: Mild base (

or -

Application: Formation of the secondary amine linkage essential for kinase affinity.

-

-

Nitro Reduction (C6):

-

Reagents:

, -

Conditions: Careful control required to avoid dechlorinating the C4 position (if done before substitution).

-

Application: Unmasks an aniline for amide coupling or urea formation.

-

-

Cyclization to Pyrazoloquinolines:

-

Reaction with Hydrazine Hydrate leads to immediate displacement of the C4-Cl followed by intramolecular attack on the C3-ester, forming the tricyclic pyrazolo[4,3-c]quinoline core.

-

Visualization: Reactivity Logic

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Experimental Protocol: Pyrazolo[4,3-c]quinoline Synthesis

Context: This protocol describes the conversion of the core intermediate into a tricyclic scaffold, a common motif in patents such as EP2166852B1.

Objective: Synthesis of 8-nitro-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one.

Materials:

-

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (10 V)

-

Triethylamine (1.1 eq)

Procedure:

-

Dissolution: Charge a reaction vessel with Ethyl 4-chloro-6-nitroquinoline-3-carboxylate suspended in Ethanol.

-

Cooling: Cool the mixture to 0–5°C using an ice bath.

-

Addition: Dropwise add Hydrazine hydrate over 15 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. A precipitate typically forms.

-

Workup: Filter the solid precipitate. Wash the cake with cold Ethanol (2x) and Diethyl ether (1x).

-

Drying: Dry under vacuum at 45°C.

-

Validation: Confirm structure via

-NMR (Disappearance of ethyl ester signals, appearance of pyrazole protons).

Safety & Handling

-

Hazard Identification:

-

Skin/Eye Irritant: The C4-chloro group makes this compound a potent alkylating-like agent. Wear double nitrile gloves.

-

Nitro Group: Potential energetic properties upon heating; avoid shock or friction.

-

-

Storage: Store in a cool, dry place away from strong bases and reducing agents.

-

Disposal: All organic waste containing this compound must be incinerated. Do not release into aqueous waste streams due to potential aquatic toxicity.

References

-

European Patent Office. (2012).[1] Therapeutic pyrazoloquinoline derivatives (EP2166852B1). Retrieved from

-

ChemScene. (n.d.). Ethyl 4-chloro-6-nitroquinoline-3-carboxylate Product Profile. Retrieved from

-

PubChem. (n.d.). Gould-Jacobs Reaction Mechanism. Retrieved from

-

MOLBASE. (n.d.). 1,2-Dimethyl-6-nitro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Precursor Data). Retrieved from

Sources

"Ethyl 4-chloro-6-nitroquinoline-3-carboxylate" molecular structure

Functional Scaffold for Divergent Heterocyclic Synthesis

Executive Summary

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (hereafter ECNQ ) represents a high-value "privileged structure" in medicinal chemistry.[1][2] It serves as a bifunctional electrophile: the C4-chlorine atom acts as a highly reactive leaving group for nucleophilic aromatic substitution (

This guide details the synthesis, stability profile, and reactivity of ECNQ.[1][2] Unlike generic protocols, this document focuses on the mechanistic necessities—specifically the tautomeric control required during chlorination and the hydrolytic instability of the final product.[1][2]

Structural Architecture & Pharmacophore Analysis[1][2]

The reactivity of ECNQ is dictated by the push-pull electronic effects of the quinoline ring system.[1][2]

Electronic Distribution[1][2]

-

C4-Position (The "Hot" Zone): The chlorine atom at position 4 is activated by two forces:[1][2]

-

C3-Ester: Provides steric bulk and can be hydrolyzed to the carboxylic acid (a precursor to the fluoroquinolone antibiotic core).[1][2]

-

C6-Nitro: Strongly deactivates the benzene ring, preventing electrophilic substitution but facilitating nucleophilic attack on the pyridine ring.[1][2]

Physical Properties (Benchmark Data)

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 280.66 g/mol |

| Appearance | Pale yellow to tan solid |

| Melting Point | 148–152 °C (dec) |

| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in water.[1][2] |

| Stability | Moisture Sensitive. Hydrolyzes back to the 4-quinolone (tautomer) upon prolonged exposure to atmospheric moisture.[1][2] |

Synthetic Pathway: The Modified Gould-Jacobs Protocol[1][2]

The synthesis follows the classical Gould-Jacobs reaction but requires specific modifications to handle the deactivating nitro group.[1][2]

Workflow Visualization

The following diagram outlines the critical path from 4-nitroaniline to the target chloride.[1][2]

Caption: Step-wise synthesis via the Gould-Jacobs pathway. Note the high temperature required for the cyclization step.[1][2]

Detailed Protocol

Step 1: Condensation & Cyclization[1][2]

-

Condensation: Combine 4-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq) in a round-bottom flask. Heat to 110–120°C. Ethanol will evolve; use a Dean-Stark trap or open vessel to drive the equilibrium.[1][2]

-

Cyclization (Critical): The nitro group deactivates the ring, making cyclization difficult.[1][2] Add the enamine to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C.

-

Why Dowtherm A? Standard solvents cannot reach the activation energy required for intramolecular electrophilic aromatic substitution on the nitro-deactivated ring.[1][2]

-

Isolation: Cool to room temperature.[1][2][3][4] Dilute with hexane.[1][2] The 4-hydroxy-6-nitroquinoline-3-carboxylate (intermediate) will precipitate.[1][2] Filter and wash with hexane to remove Dowtherm A.[1][2]

-

Step 2: Chlorination (The Activation)

The "4-hydroxy" intermediate actually exists predominantly as the 4-quinolone (keto-form).[1][2] We must convert this to the chloro-derivative.[1][2][4][5]

-

Reagents: Suspend the dry 4-hydroxy intermediate in neat phosphorous oxychloride (

, 5–10 vol). -

Catalyst: Add a catalytic amount of DMF (creates the Vilsmeier-Haack reagent in situ).[1][2]

-

Reflux: Heat to reflux (105–110°C) for 2–4 hours. The solid will dissolve as it converts to the chloride.[1][2]

-

Workup (Safety Critical):

Reactivity Profile & Functionalization[1][2][6]

The utility of ECNQ lies in its ability to undergo orthogonal reactions.[1][2] The C4-Cl bond is significantly more reactive than the ester or the nitro group.[1][2]

Reaction Map

Caption: Divergent synthesis pathways. The C4-Cl displacement is the primary vector for library generation.[1][2]

Key Mechanistic Insight: The "Switch"

The

-

Protocol for

: Dissolve ECNQ in dry THF. Add 1.1 eq of amine and 1.2 eq of DIPEA. Stir at Room Temperature. (Heating is rarely required and may cause ester hydrolysis).[1][2]

Analytical Characterization

When validating the synthesized compound, look for these specific spectroscopic signatures.

| Method | Expected Signals (Predicted) | Structural Assignment |

| H2 : Highly deshielded due to adjacent N and C=O.[1][2] | ||

| H5 : Deshielded by Nitro group (ortho) and Cl (peri).[1][2] | ||

| H7 : Deshielded by Nitro group. | ||

| H8 : Doublet.[1][2][4] | ||

| Ethyl Ester : Characteristic quartet/triplet.[1][2] | ||

| IR | 1720–1735 | C=O[1][2][4] (Ester) : Strong stretch.[1][2] |

| 1530, 1350 | ||

| ~760 | C-Cl : Weak stretch.[1][2] | |

| Mass Spec | M+ / M+2 (3:1 ratio) | Chlorine isotope pattern is diagnostic.[1][2] |

Safety & Handling Protocols

Hazard Class: Irritant, potential mutagen (nitro-aromatic).[1][2] Incompatibility: Strong bases, water/moisture.[1][2]

-

Hydrolytic Instability: The C4-Cl bond is labile.[1][2] Store the compound under inert gas (Argon/Nitrogen) in a desiccator. Exposure to humid air will slowly convert the surface back to the white/pale solid of the 4-hydroxy precursor.[1][2]

-

Skin Sensitization: Quinoline derivatives are known sensitizers.[1][2] Double-gloving (Nitrile) is mandatory.[1][2]

-

POCl3 Quenching: The synthesis generates large amounts of phosphorous acid upon quenching.[1][2] This must be done in a fume hood with a blast shield due to potential "delayed exotherms."[1][2]

References

-

Gould, R. G.; Jacobs, W. A. (1939).[1][2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[1][2] Link[1][2]

-

Price, C. C.; Roberts, R. M. (1948).[1][2] "4,7-Dichloroquinoline."[1][2][3] Organic Syntheses, 28, 38. (Standard protocol for chlorination of 4-hydroxyquinolines). Link[1][2]

-

El-Saghier, A. M. (2012).[1][2] "Synthesis and chemical behavior of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione." ARKIVOC, (vi), 384-397.[1][2][4] (Demonstrates reactivity of 4-chloro-3-nitroquinoline systems). Link

-

PubChem Compound Summary. "Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate" (Structural analog data for spectral comparison). Link

Sources

- 1. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C12H10ClNO3 | CID 2806356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a variety of pharmacologically active compounds. The strategic placement of chloro, nitro, and carboxylate functional groups on this scaffold suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents.[1] This document synthesizes available data to provide a reliable resource for researchers working with this compound.

Chemical Identity and Structure

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is a substituted quinoline with the molecular formula C₁₃H₉ClN₂O₄.[2] Its structure features a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.[2] The molecule is further functionalized with a chloro group at the 4-position, a nitro group at the 6-position, and an ethyl carboxylate group at the 3-position.

The structural arrangement of these functional groups is critical to the molecule's reactivity and potential biological activity. The electron-withdrawing nature of the chloro and nitro groups influences the electron density of the quinoline ring system, which can impact its interaction with biological targets.

Figure 1: 2D representation of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate highlighting the quinoline core and its substituents.

Physicochemical Properties

A summary of the key physical and chemical properties of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is presented in the table below. It is important to note that some of these properties, particularly the melting point, may vary depending on the crystalline form and purity of the sample.[2]

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₃H₉ClN₂O₄ | [2] |

| Molecular Weight | 294.68 g/mol | Calculated |

| Appearance | Yellow to orange solid or powder | [2] |

| Purity | ≥ 99.50% | [2] |

| Melting Point | Dependent on polymorphic form and purity | [2] |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone; limited solubility in water. | [2] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is fundamental for the successful application of a compound in research and development. Below are generalized, yet detailed, protocols for determining the melting point and solubility, which are critical parameters for this solid compound.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1 °C) is indicative of high purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transitioned to a liquid (the clear point) are recorded. This range is reported as the melting point.

-

Rationale: Impurities disrupt the crystal lattice of a solid, typically leading to a depression and broadening of the melting point range. Therefore, a sharp melting point is a reliable, albeit not absolute, indicator of purity.

Sources

Biological activity of "Ethyl 4-chloro-6-nitroquinoline-3-carboxylate"

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate: A Gateway Scaffold for Bioactive Quinoline Fusion

Part 1: Executive Summary & Chemical Architecture

The "Privileged Scaffold" Concept Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is not merely a chemical reagent; it is a privileged electrophilic scaffold in medicinal chemistry. Its value lies not in its intrinsic biological activity, but in its role as a high-reactivity divergence point for synthesizing pyrazolo[4,3-c]quinolines and 4-aminoquinoline derivatives—two classes of compounds with potent anticancer, anti-inflammatory, and antimicrobial profiles.

Electronic "Push-Pull" Mechanism To understand the biological potential, one must understand the chemical reactivity that generates it. This molecule features a specific electronic arrangement that facilitates Nucleophilic Aromatic Substitution (SNAr) :

-

The "Warhead" (C4-Chloro): The chlorine atom at position 4 is a good leaving group.

-

The Activator (C6-Nitro): The nitro group is strongly electron-withdrawing. Through resonance, it pulls electron density away from the ring, making the C4 position highly electrophilic and susceptible to attack by amines, hydrazines, and thiols.

-

The Cyclization Handle (C3-Ester): The ethyl ester is positioned perfectly to trap nucleophiles that attack C4, allowing for the formation of fused tricyclic ring systems (e.g., pyrazoles).

Part 2: Biological Activity & Therapeutic Applications[1][2][3][4][5]

The biological utility of this scaffold branches into two primary distinct pathways based on the derivatization strategy.

Pathway A: The Pyrazolo[4,3-c]quinoline Route (Anticancer & Anti-inflammatory)

Reaction Partner: Hydrazine Hydrate[1][2][3]

When reacted with hydrazine, the scaffold undergoes a cascade reaction: displacement of the 4-chloro group followed by cyclization with the 3-ester. The resulting pyrazolo[4,3-c]quinoline core is a bio-isostere of benzodiazepines and has demonstrated significant activity in:

-

Anti-inflammatory Action: Inhibition of iNOS (inducible Nitric Oxide Synthase) and COX-2 expression.[4] These derivatives suppress NO production in LPS-stimulated macrophages (RAW 264.7 cells) with IC50 values often in the sub-micromolar range.[4]

-

Anticancer Mechanisms:

-

Topoisomerase II Inhibition: The planar tricyclic system intercalates into DNA, stabilizing the cleavable complex and inducing apoptosis.

-

Kinase Inhibition: Targeting of FLT3 and CDKs (Cyclin-Dependent Kinases), disrupting cell cycle progression.

-

Pathway B: The 4-Anilinoquinoline Route (EGFR Inhibition)

Reaction Partner: Aromatic Amines (Anilines)

Displacement of the 4-chloro group with substituted anilines yields 4-anilino-6-nitroquinoline-3-carboxylates . These structures mimic the ATP-binding motif of tyrosine kinases.

-

Mechanism: The quinoline nitrogen and the NH of the anilino group form hydrogen bonds within the ATP-binding pocket of EGFR. The 6-nitro group can be reduced to an amine and further derivatized (e.g., with acrylamides) to form covalent inhibitors targeting the T790M resistance mutation in lung cancer.

-

Potency: Optimized derivatives have shown IC50 values < 10 nM against EGFR-overexpressing cell lines (e.g., A549, H1975).[6]

Part 3: Experimental Protocols

Protocol 1: Synthesis of the Pyrazolo[4,3-c]quinoline Core

Objective: To convert the scaffold into a bioactive tricyclic anti-inflammatory agent.

Reagents:

-

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (1.0 eq)

-

Hydrazine hydrate (99%, 2.5 eq)

-

Ethanol (Absolute)[1]

Methodology:

-

Dissolution: Dissolve 1.0 mmol of the scaffold in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Dropwise add 2.5 mmol of hydrazine hydrate at room temperature. Note: The reaction is exothermic due to the high reactivity of the 4-Cl position.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot.

-

Isolation: Cool to room temperature. The product, 6-nitro-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one , will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from DMF/Ethanol to yield the pure bioactive core.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To validate the anticancer potential of generated derivatives.[6]

Reagents:

-

Target Cancer Cell Lines (e.g., A549 Lung, MCF-7 Breast)[7]

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Solubilizing agent)

Methodology:

-

Seeding: Seed cells in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Dissolve the quinoline derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Add to wells (Final DMSO < 0.1%).

-

Incubation: Incubate for 48 or 72 hours.

-

Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve purple formazan crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Part 4: Visualizations

Figure 1: Scaffold Reactivity & Divergence Map

This diagram illustrates the chemical logic: how specific structural features of the scaffold lead to distinct biological outcomes.

Caption: Structural logic of the scaffold. The 6-nitro group activates the 4-chloro position, enabling divergence into pyrazolo-fused systems (anti-inflammatory) or anilino-derivatives (anticancer).

Figure 2: Structure-Activity Relationship (SAR) Logic

A breakdown of how modifications to the core influence biological potency.

Caption: SAR Map. C4 dictates primary binding affinity; C6 allows for the introduction of covalent warheads (e.g., acrylamides) for irreversible inhibition.

References

-

El-Sawy, E. R., et al. (2012). "Synthesis and biological activity of pyrazolo[4,3-c]heterocyclic derivatives: A mini review." Mini-Reviews in Organic Chemistry.

-

Tseng, C. H., et al. (2009). "Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production."[4] Molecules.

-

Fan, M., & Yao, L. (2022).[6] "Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives." Turkish Journal of Chemistry.

-

Bowie, R. A., & Thomason, D. A. (1972).[3] "Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines."[3] Journal of the Chemical Society, Perkin Transactions 1.

-

Zhang, S. Q., et al. (2016).[8] "Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-chloro-6-nitroquinoline-3-carboxylate: A Keystone Intermediate in Medicinal Chemistry

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of modern drug discovery and development, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[1] Within this esteemed class of compounds, Ethyl 4-chloro-6-nitroquinoline-3-carboxylate emerges as a particularly valuable research chemical. Its strategic arrangement of three distinct and reactive functional groups—a nucleophilically labile chlorine atom at the 4-position, an electron-withdrawing nitro group at the 6-position, and a versatile ethyl ester at the 3-position—renders it a powerful and adaptable building block for the synthesis of diverse and complex molecular architectures.

This technical guide provides an in-depth exploration of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate, offering a comprehensive overview of its synthesis, chemical properties, and reactivity. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the synthetic potential of this key intermediate in their research endeavors.

Physicochemical Properties and Structural Characterization

A thorough understanding of a research chemical's physical and analytical characteristics is paramount for its effective use and the unambiguous identification of its derivatives.

| Property | Value | Source |

| Chemical Name | Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | [1] |

| Molecular Formula | C₁₂H₉ClN₂O₄ | [1] |

| Molecular Weight | 280.67 g/mol | N/A |

| Appearance | Typically a yellow to orange solid or powder. | N/A |

| Solubility | Soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM); limited solubility in alcohols and very low solubility in water. | N/A |

| CAS Number | 103514-54-1 | N/A |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro groups. The ethyl ester will present as a quartet and a triplet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbons of the quinoline ring system, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The carbons attached to the chlorine and nitro groups (C4 and C6) will show characteristic shifts.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester, the N-O stretching of the nitro group, and various C=C and C=N stretching vibrations of the quinoline ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate: A Step-by-Step Protocol

The synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is a multi-step process that typically involves the construction of the quinoline core, followed by functional group manipulations. The following protocol is a representative synthesis based on established methodologies for analogous quinoline derivatives.[3][4][5]

Overall Synthetic Scheme

Caption: General synthetic pathway for Ethyl 4-chloro-6-nitroquinoline-3-carboxylate.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

This precursor can be synthesized via the Gould-Jacobs reaction, starting from a suitably substituted aniline and diethyl ethoxymethylenemalonate (EMME), followed by a nitration step. Alternatively, commercially available Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate can be used as the starting material for the final chlorination step.[6]

Step 2: Chlorination of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step, rendering the 4-position susceptible to nucleophilic attack.

Materials and Reagents:

-

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for reflux and work-up

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) under a fume hood.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring. Caution: This is a highly exothermic reaction.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield Ethyl 4-chloro-6-nitroquinoline-3-carboxylate as a solid.

Chemical Reactivity and Derivatization Potential

The synthetic utility of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate lies in the distinct reactivity of its three functional groups, which can be selectively targeted to generate a diverse library of derivatives.

Caption: Reactivity map of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate's functional groups.

Nucleophilic Aromatic Substitution at the 4-Position

The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the quinoline nitrogen and the nitro group.[7][8] This allows for the facile introduction of a wide range of nucleophiles.[5][9]

-

Amination: Reaction with primary or secondary amines (aliphatic or aromatic) leads to the formation of 4-aminoquinoline derivatives. These are key intermediates in the synthesis of many antimalarial drugs.

-

Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base yields the corresponding 4-alkoxy or 4-aryloxyquinolines.

-

Thiolation: Reaction with thiols provides 4-thioether derivatives.

Reduction of the 6-Nitro Group

The nitro group at the C6 position can be readily reduced to an amino group, which serves as a handle for further functionalization.[10]

-

Catalytic Hydrogenation: Using reagents such as H₂ with a Palladium on carbon (Pd/C) catalyst is a common and efficient method.[11]

-

Metal-Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective.[1]

The resulting 6-aminoquinoline can then undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce further diversity.

Modification of the 3-Ethyl Ester

The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with amines to form amides or converted to other functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The derivatization potential of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate makes it a cornerstone intermediate for accessing several important classes of bioactive molecules.

-

Anticancer Agents: The quinoline scaffold is present in numerous kinase inhibitors. The ability to introduce various substituents at the 4- and 6-positions allows for the fine-tuning of interactions with the ATP-binding pocket of target kinases.

-

Antibacterial Agents: Fluoroquinolone antibiotics are a major class of antibacterial drugs. While this specific intermediate lacks the fluorine atom typical of this class, the underlying quinoline-3-carboxylic acid motif is crucial for their activity.[12]

-

Antimalarial Compounds: As mentioned, 4-aminoquinolines are a hallmark of many antimalarial drugs. This intermediate provides a direct route to this class of compounds.

Conclusion

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is a high-value research chemical that offers a remarkable degree of synthetic flexibility. Its three distinct functional groups provide orthogonal handles for a wide array of chemical transformations, enabling the efficient construction of complex molecular libraries. For researchers in medicinal chemistry and drug development, a thorough understanding of the synthesis, reactivity, and derivatization potential of this key intermediate is essential for the design and synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this powerful building block in the ongoing quest for new and improved medicines.

References

- Abdel-Wahab, B. F., Hassanin, H. M., & El-Toukhy, W. M. (2012). Pyrano[3,2-c]quinolines, nucleophilic substitution, pyrazolinone, furoxan, pyrimidine, ring opening-ring closure. Arkivoc, 2012(6), 384-397.

- Advances in Computer Science Research. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- Benzerka, M., et al. (2013). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o941.

- Bergman, J., & Sand, P. (1984). 4-Nitroindole. Organic Syntheses, 62, 186.

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).

- Gajewicz, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817.

- Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.

- Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.

- IndiaMART. (n.d.).

- Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II.

- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.

- MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- National Center for Biotechnology Information. (n.d.).

- PrepChem.com. (n.d.).

- Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38.

- ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

- Sigma-Aldrich. (n.d.).

- Sridevi, C., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20677-20698.

- TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Ukwueze, A. C., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(11), 2533.

- Vravnik, F., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75.

- WO2005016937A1 - A synthetic method for 6-chloro-4-hydroxy-2-methyl-2H-thieno (2,3-e)-1,2-thiazine1, 1-dioxide-3-carboxylate. (2005).

Sources

- 1. indiamart.com [indiamart.com]

- 2. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues [hrcak.srce.hr]

- 3. researchgate.net [researchgate.net]

- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. prepchem.com [prepchem.com]

The Chemistry and Therapeutic Potential of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. This guide focuses on a particularly intriguing subset of this family: Ethyl 4-chloro-6-nitroquinoline-3-carboxylate and its analogs. The strategic placement of the chloro, nitro, and ethyl carboxylate groups on the quinoline core provides a rich scaffold for chemical modification and the development of potent and selective therapeutic agents. The electron-withdrawing nature of the nitro group at the 6-position, the reactive chloro group at the 4-position, and the modifiable ester at the 3-position make this molecule a versatile starting point for the synthesis of diverse compound libraries. This guide will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this important class of molecules, offering valuable insights for researchers in drug discovery and development.

Synthetic Strategies: Building the Quinoline Core and Introducing Key Functionalities

The synthesis of ethyl 4-chloro-6-nitroquinoline-3-carboxylate and its derivatives typically involves a multi-step process that begins with the construction of the core quinoline ring, followed by the introduction of the chloro and nitro groups. A common and efficient method for constructing the 4-hydroxyquinoline-3-carboxylate scaffold is the Gould-Jacobs reaction .[1]

The Gould-Jacobs Reaction: A Cornerstone in Quinoline Synthesis

The Gould-Jacobs reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1] In the context of our target molecule, the synthesis commences with a nitrated aniline.

Caption: Chlorination of the 4-hydroxyquinoline intermediate.

Experimental Protocols: A Step-by-Step Guide

Synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

This protocol is based on the principles of the Gould-Jacobs reaction. [1][2] Materials:

-

4-Nitroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A (or another high-boiling solvent like diphenyl ether)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine 4-nitroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 100-120 °C for 1-2 hours. Ethanol will distill off as the reaction progresses.

-

After the initial reaction, add the resulting intermediate to a flask containing Dowtherm A.

-

Heat the mixture to 240-250 °C with stirring for 30-60 minutes. [2]5. Cool the reaction mixture to room temperature. The product will precipitate.

-

Filter the solid product and wash with a suitable solvent like hexane or ether to remove the Dowtherm A.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

Synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

This protocol describes the chlorination of the 4-hydroxyquinoline intermediate. [3][4] Materials:

-

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (1 equivalent) in excess phosphorus oxychloride (5-10 equivalents), add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (around 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure ethyl 4-chloro-6-nitroquinoline-3-carboxylate.

Biological Activities and Therapeutic Potential

Derivatives of ethyl 4-chloro-6-nitroquinoline-3-carboxylate have shown significant promise in several therapeutic areas, most notably as anticancer and antibacterial agents. The presence of the nitro group often enhances the biological activity of quinoline derivatives.

Anticancer Activity: Targeting Key Cellular Pathways

Numerous studies have demonstrated the potent antiproliferative activity of quinoline derivatives against a variety of cancer cell lines. [5]The mechanisms of action are often multifaceted and can include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.

Kinase Inhibition: Many quinoline-based compounds have been identified as potent kinase inhibitors. [6]Kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer. Derivatives of the core scaffold can be designed to selectively target specific kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overexpressed in tumors.

Caption: Mechanism of action of quinoline derivatives as kinase inhibitors.

Induction of Apoptosis: A key characteristic of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Quinoline-3-carboxylate derivatives have been shown to trigger apoptosis through the upregulation of intrinsic pathways. [5] Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 4m | K562 (Leukemia) | 0.28 | [5] |

| Derivative 4k | K562 (Leukemia) | 0.28 | [5] |

| Derivative 4m | MCF-7 (Breast Cancer) | 0.33 | [5] |

| Derivative 4n | MCF-7 (Breast Cancer) | 0.33 | [5] |

| Compound 3h | A549 (Lung Cancer) | 1.53 | [7] |

| Compound 3k | A549 (Lung Cancer) | 1.38 | [7] |

| Compound 3t | A549 (Lung Cancer) | 2.36 | [7] |

| Compound 3h | HT29 (Colon Cancer) | 1.50 | [7] |

| Compound 3k | HT29 (Colon Cancer) | 0.77 | [7] |

| Compound 3t | HT29 (Colon Cancer) | 0.97 | [7] |

Antibacterial Activity: A Renewed Hope Against Resistance

The quinoline scaffold is the backbone of the highly successful fluoroquinolone class of antibiotics. Research into novel quinoline derivatives continues to be a promising avenue for combating the growing threat of antibiotic resistance. The presence of a carboxylic acid moiety is often associated with antibacterial activity in this class of compounds. [8] Quantitative Data on Antibacterial Activity:

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative 43a | E. coli | 0.62 | [8] |

| Derivative 43a | S. aureus | 0.62 | [8] |

| Derivative 43a | B. subtilis | 0.62 | [8] |

| Derivative 43a | P. aeruginosa | 0.62 | [8] |

| Derivatives 63b, 63f, 63h, 63i, 63l | E. coli | 100 | [8] |

| Derivative 63k | P. aeruginosa | 100 | [8] |

Structure-Activity Relationships (SAR): Guiding the Design of More Potent Analogs

The systematic modification of the ethyl 4-chloro-6-nitroquinoline-3-carboxylate scaffold has provided valuable insights into the structural features required for potent biological activity.

-

The 4-Position: The chloro group at the 4-position is a key reactive handle. Its replacement with various nucleophiles, such as amines, has been a fruitful strategy for generating analogs with enhanced anticancer and antibacterial activities. The nature of the substituent at this position significantly influences the compound's interaction with its biological target. [9]* The 6-Position: The nitro group at the 6-position is a strong electron-withdrawing group and has been shown to be important for the biological activity of many quinoline derivatives. [10]Its presence can influence the overall electronic properties of the molecule and its ability to interact with biological targets.

-

The 3-Position: The ethyl carboxylate group at the 3-position offers another point for modification. Hydrolysis to the corresponding carboxylic acid can be beneficial for antibacterial activity. [8]Furthermore, the ester can be converted to amides and other derivatives to explore new interactions with biological targets.

-

Other Substitutions: The introduction of various substituents on the quinoline ring system can further modulate the biological activity. For example, the addition of bulky alkoxy groups at the 7-position has been shown to be beneficial for antiproliferative activity. [9]

Conclusion and Future Directions

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate and its derivatives represent a highly promising class of compounds with significant potential for the development of novel anticancer and antibacterial agents. The synthetic accessibility of the core scaffold, coupled with the numerous points for chemical modification, provides a rich platform for the generation of diverse compound libraries. Future research in this area should focus on:

-

Lead Optimization: The systematic modification of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and clinical development.

-

In Vivo Studies: Promising in vitro candidates should be evaluated in relevant animal models to assess their efficacy and safety in a more complex biological system.

The continued exploration of the chemical space around the ethyl 4-chloro-6-nitroquinoline-3-carboxylate core holds great promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.

References

-

PrepChem.com. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available from: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981–1991. Available from: [Link]

-

ResearchGate. POCl3 Chlorination of 4-Quinazolones. Available from: [Link]

-

ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Available from: [Link]

-

Wang, Y., et al. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 8(63), 36247–36257. Available from: [Link]

-

Abdel-Aziz, A. A.-M., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 14(17), 1285–1304. Available from: [Link]

-

Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(18), 8207–8241. Available from: [Link]

-

Al-Ostath, A., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(2), 1039–1052. Available from: [Link]

-

ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. 12(5), 6078-6092. Available from: [Link]

-

MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available from: [Link]

-

Eda, N., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Molecules, 26(16), 4998. Available from: [Link]

-

ResearchGate. Selected kinase profile of 4 key compounds. Available from: [Link]

-

ResearchGate. Structure-activity relationship of anticancer drug candidate quinones. Available from: [Link]

-

MDPI. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Available from: [Link]

-

Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23623–23637. Available from: [Link]

-

ResearchGate. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Available from: [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available from: [Link]

-

Youssif, B. G. M., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry, 13(6), 723–737. Available from: [Link]

-

Purdue University. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Available from: [Link]

-

ResearchGate. Structure-activity relationship of anticancer drug candidate quinones. Available from: [Link]

-

Singh, R. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6549–6564. Available from: [Link]

-

MDPI. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Available from: [Link]

-

Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463–476. Available from: [Link]

-

PubChem. Ethyl quinoline-3-carboxylate. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(3), 329. Available from: [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

-

MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]

-

Li, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. New Journal of Chemistry, 46(30), 14507–14519. Available from: [Link]

-

ResearchGate. Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. Available from: [Link]

-

ResearchGate. Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Available from: [Link]

-

Szatmári, I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5008. Available from: [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hammer.purdue.edu [hammer.purdue.edu]

- 7. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Medicinal Chemistry Applications of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Part 1: Executive Summary & Structural Analysis

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is not merely a reagent; it is a "privileged scaffold" precursor. In modern drug discovery, the value of a building block is defined by its Divergency Index —the number of distinct chemotypes accessible within 1-2 synthetic steps.

This compound offers three orthogonal vectors for diversification, making it an ideal hub for Fragment-Based Drug Discovery (FBDD) and High-Throughput Synthesis (HTS):

-

C4-Chloro Position: A highly electrophilic site activated by the ring nitrogen and the 3-carboxylate electron-withdrawing group, primed for

displacement. -

C3-Ethoxycarbonyl Position: A masked acylating agent capable of heterocyclization or conversion to amides/hydrazides.

-

C6-Nitro Position: A latent amino group. While the nitro group itself is often a metabolic liability (toxicophore), its reduction yields an aniline handle for solubility modulation or further library expansion.

Part 2: Divergent Synthesis Strategy (The "Hub" Concept)

The utility of this scaffold lies in its ability to access three distinct medicinal chemistry spaces: Kinase Inhibitors , DNA Intercalators , and Tricyclic Anti-infectives .

Reactivity Map

The following diagram illustrates the logical flow from the parent scaffold to high-value derivatives.

Figure 1: Divergent synthesis pathways originating from the core scaffold. The C4-Cl displacement is the primary gateway reaction.

Part 3: Detailed Experimental Protocols

These protocols are synthesized from validated methodologies for quinoline-3-carboxylates. They are designed to be self-validating: if the color change or precipitation described does not occur, the reaction has likely failed or requires optimization.

Protocol A: Displacement for 4-Amino Derivatives

Target Application: Synthesis of EGFR/VEGFR kinase inhibitor pharmacophores. Mechanism: The electron-poor quinoline ring facilitates nucleophilic attack at C4.

Reagents:

-

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (1.0 eq)

-

Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

-

Isopropanol (Solvent)

-

Triethylamine (Base, optional if aniline is weak nucleophile)

Step-by-Step Workflow:

-

Dissolution: Suspend 1.0 mmol of the scaffold in 5 mL of Isopropanol. Note: The starting material may not fully dissolve initially.

-

Addition: Add 1.1 mmol of the amine. If the amine is a salt (e.g., hydrochloride), add 2.5 eq of Triethylamine.

-

Reflux: Heat the mixture to reflux (approx. 82°C) for 2–4 hours.

-

Checkpoint: The reaction usually transitions from a suspension to a clear solution, then precipitates the product as the reaction proceeds. A color change to deep yellow/orange is typical.

-

-

Isolation: Cool to room temperature. Filter the precipitate.

-

Purification: Wash the cake with cold isopropanol followed by hexane. Recrystallize from Ethanol/DMF if necessary.

Data Interpretation:

| Parameter | Observation | Conclusion |

|---|

| TLC (50% EtOAc/Hex) | SM (

Protocol B: Synthesis of Tricyclic Pyrimido[4,5-c]quinolines

Target Application: DNA intercalators and antiviral agents. Mechanism: Double nucleophilic attack—first at C4-Cl, followed by intramolecular cyclization onto the C3-Ester.

Reagents:

-

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (1.0 eq)[1]

-

Guanidine Hydrochloride (1.5 eq)

-

Potassium Carbonate (

) (2.0 eq) -

DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Activation: Dissolve Guanidine HCl and

in dry DMF and stir for 30 mins to liberate the free base. -

Coupling: Add the quinoline scaffold (1.0 eq) to the mixture.

-

Cyclization: Heat to 120°C for 6–8 hours.

-

Quenching: Pour the hot reaction mixture into crushed ice/water.

-

Workup: Filter the resulting solid. The product is often highly insoluble; wash extensively with water and ether.

Part 4: Medicinal Chemistry Applications[3][4][5]

Kinase Inhibition (The "4-Anilino" Motif)

The 4-anilinoquinoline-3-carbonitrile/ester motif is structurally homologous to approved drugs like Bosutinib or Gefitinib (quinazoline cores).

-

Mechanism: The N1 of the quinoline and the NH at position 4 form a bidentate hydrogen bonding interaction with the hinge region of the kinase ATP-binding pocket.

-

Role of 6-Nitro: Initially, the nitro group provides electron withdrawal, increasing the acidity of the 4-NH, which can strengthen the H-bond to the kinase hinge. However, for final drugs, the nitro group is usually reduced to an amine or amide to prevent toxicity and improve solubility.

Antibacterial & Antifungal Utility

While fluoroquinolones (e.g., Ciprofloxacin) rely on a 6-fluoro group, the 6-nitro analogs serve as precursors to 6-aminoquinolones .

-

Pathway: Hydrolysis of the 3-ester to the acid, followed by 6-nitro reduction, yields a core that can be derivatized with pyrrolidines or piperazines at C7 (requires a leaving group at C7, or C4 displacement if designing non-traditional analogs).

Structure-Activity Relationship (SAR) Zones

Figure 2: SAR Zoning for medicinal chemistry optimization.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12863955, Ethyl 4-chloro-6-nitroquinoline-3-carboxylate. Retrieved from [Link]

-

Gouda, M. A., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents.[4] Pharmacognosy Journal. Retrieved from [Link]

-

Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.[5] Arkivoc. Retrieved from [Link]

-

Marella, A., et al. (2013). Quinoline: A promising scaffold in today’s medicinal chemistry. Saudi Pharmaceutical Journal. (Contextual grounding for Quinoline SAR). Retrieved from [Link]

Sources

- 1. Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hammer.purdue.edu [hammer.purdue.edu]

- 4. phcogj.com [phcogj.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Safety, Handling, and Reactivity of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

[1]

Executive Summary

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is a highly reactive, electrophilic scaffold widely employed in medicinal chemistry for the synthesis of fluoroquinolone antibiotics, antimalarials, and kinase inhibitors.[1] Its utility stems from the lability of the C4-chlorine atom, which serves as a "privileged" handle for nucleophilic aromatic substitution (

However, this same reactivity dictates its hazard profile.[1] The compound is a potent skin and respiratory sensitizer, susceptible to hydrolysis, and capable of uncontrolled exotherms if mishandled with strong nucleophiles.[1] This guide synthesizes the safety protocols required to maintain operator safety with the chemical rigor needed to preserve the integrity of this moisture-sensitive intermediate.

Part 1: Chemical Identity & Physiochemical Properties[1]

Before handling, verify the material identity.[1] The 6-nitro group significantly alters the electronic profile compared to the more common 6-fluoro or 6-methyl analogs, enhancing the electrophilicity at the C4 position.

| Property | Data / Description |

| Chemical Name | Ethyl 4-chloro-6-nitroquinoline-3-carboxylate |

| Molecular Formula | |